Cas no 536702-47-3 (1-(azepan-1-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylethan-1-one)
1-(azepan-1-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylethan-1-one è un composto organico caratterizzato da una struttura molecolare unica, che combina un gruppo azepanilico con un nucleo indolico sostituito. La presenza del gruppo fenilico in posizione 2 dell'indolo e del legame solfanyle conferisce al composto proprietà chimiche distintive, potenzialmente utili in applicazioni farmaceutiche o nella sintesi di intermedi complessi. La sua struttura ibrida lo rende interessante per studi di reattività e per l'esplorazione di nuove vie sintetiche. La stabilità del gruppo azepanilico e la flessibilità conformazionale possono favorire interazioni specifiche con target biologici, rendendolo un candidato promettente per ulteriori ricerche in ambito medicinale.

536702-47-3 structure
Nome del prodotto:1-(azepan-1-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylethan-1-one
1-(azepan-1-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylethan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(azepan-1-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylethan-1-one
- Ethanone, 1-(hexahydro-1H-azepin-1-yl)-2-[(2-phenyl-1H-indol-3-yl)thio]-
- 1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone
- 1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-one
- Oprea1_281887
- AKOS024584679
- 1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanone
- 536702-47-3
- F0575-0082
-
- Inchi: 1S/C22H24N2OS/c25-20(24-14-8-1-2-9-15-24)16-26-22-18-12-6-7-13-19(18)23-21(22)17-10-4-3-5-11-17/h3-7,10-13,23H,1-2,8-9,14-16H2
- Chiave InChI: LLOMUDUDEHIBJK-UHFFFAOYSA-N
- Sorrisi: C(=O)(N1CCCCCC1)CSC1C2=C(NC=1C1=CC=CC=C1)C=CC=C2
Proprietà calcolate
- Massa esatta: 364.16093457g/mol
- Massa monoisotopica: 364.16093457g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 457
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 61.4Ų
- XLogP3: 5
Proprietà sperimentali
- Densità: 1.24±0.1 g/cm3(Predicted)
- Punto di ebollizione: 600.9±50.0 °C(Predicted)
- pka: 15.79±0.30(Predicted)
1-(azepan-1-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylethan-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0575-0082-50mg |
1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-one |
536702-47-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0575-0082-4mg |
1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-one |
536702-47-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0575-0082-2mg |
1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-one |
536702-47-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0575-0082-100mg |
1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-one |
536702-47-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0575-0082-2μmol |
1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-one |
536702-47-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0575-0082-25mg |
1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-one |
536702-47-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0575-0082-20mg |
1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-one |
536702-47-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0575-0082-5mg |
1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-one |
536702-47-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0575-0082-5μmol |
1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-one |
536702-47-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0575-0082-10μmol |
1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-one |
536702-47-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
1-(azepan-1-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylethan-1-one Letteratura correlata
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
536702-47-3 (1-(azepan-1-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylethan-1-one) Prodotti correlati
- 2167211-28-9(4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole)
- 2171606-97-4(2-cyclobutyl-3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)
- 1226449-54-2(N-({3-(4-methoxyphenoxy)methyl-1,2,4-oxadiazol-5-yl}methyl)furan-2-carboxamide)
- 1208081-87-1(2,2,2-Trifluoroacetic acid;[5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]methanamine)
- 1423309-08-3(N-(5-bromo-4-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)
- 2227723-41-1(rac-(1R,3S)-3-(pyrrolidine-1-sulfonyl)methylcyclopentan-1-amine)
- 1599332-11-2(1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-ol)
- 2225136-88-7({imidazo2,1-b1,3thiazol-5-yl}methanamine hydrochloride)
- 74782-23-3(Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]-)
- 2138139-28-1(1-cyclopentyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-thiol)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
